4-Acetamido-5-chloro-2-methoxybenzoic acid
Overview
Description
4-Acetamido-5-chloro-2-methoxybenzoic acid is an organic compound with the molecular formula C10H10ClNO4 It is a derivative of benzoic acid, characterized by the presence of an acetamido group at the 4-position, a chlorine atom at the 5-position, and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-5-chloro-2-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-acetamido-2-methoxybenzoic acid.
Chlorination: The key step involves the chlorination of 4-acetamido-2-methoxybenzoic acid using N-chlorosuccinimide as the chlorinating agent. The reaction is carried out in N,N-dimethylformamide as the solvent.
Reaction Conditions: The reaction mixture is heated to 40°C and maintained at this temperature for 5 hours. Subsequently, the temperature is increased to 65°C and maintained for an additional 4 hours.
Isolation: After the reaction is complete, the mixture is cooled to 0°C to induce crystallization. The crude product is then filtered and purified to obtain
Properties
IUPAC Name |
4-acetamido-5-chloro-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-5(13)12-8-4-9(16-2)6(10(14)15)3-7(8)11/h3-4H,1-2H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXCIWMHHSVOKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450973 | |
Record name | 4-Acetamido-5-chloro-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24201-13-6 | |
Record name | 4-Acetamido-5-chloro-2-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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